molecular formula C26H18BrNO4 B12202292 2-bromo-N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]benzamide

2-bromo-N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]benzamide

Cat. No.: B12202292
M. Wt: 488.3 g/mol
InChI Key: NAMMGXWMNGXWQB-UHFFFAOYSA-N
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Description

2-bromo-N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]benzamide is a complex organic compound that belongs to the class of benzamides. It features a unique structure combining a benzofuran moiety with a chromenyl group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]benzamide typically involves multiple steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the chromenyl and benzofuran moieties.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

2-bromo-N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of bacterial DNA gyrase, contributing to its antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]benzamide is unique due to its combination of chromenyl and benzofuran groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H18BrNO4

Molecular Weight

488.3 g/mol

IUPAC Name

2-bromo-N-[2-(6-ethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]benzamide

InChI

InChI=1S/C26H18BrNO4/c1-2-15-11-12-22-18(13-15)19(14-23(29)31-22)25-24(17-8-4-6-10-21(17)32-25)28-26(30)16-7-3-5-9-20(16)27/h3-14H,2H2,1H3,(H,28,30)

InChI Key

NAMMGXWMNGXWQB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=O)C=C2C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC=CC=C5Br

Origin of Product

United States

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